molecular formula C19H23FN2O2S B11348458 2-(4-fluorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11348458
M. Wt: 362.5 g/mol
InChI Key: TUMRGTAPDWZFPI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a fluorophenoxy group, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent.

    Introduction of the piperidine ring: This step might involve the reaction of the fluorophenoxy intermediate with a piperidine derivative under suitable conditions.

    Incorporation of the thiophene ring: The final step could involve coupling the piperidine-fluorophenoxy intermediate with a thiophene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine or thiophene rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the aromatic rings.

    Substitution: The fluorophenoxy group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
  • 2-(4-bromophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
  • 2-(4-methylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide might lie in its specific fluorine substitution, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C19H23FN2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H23FN2O2S/c20-15-6-8-16(9-7-15)24-14-19(23)21-13-17(18-5-4-12-25-18)22-10-2-1-3-11-22/h4-9,12,17H,1-3,10-11,13-14H2,(H,21,23)

InChI Key

TUMRGTAPDWZFPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3

Origin of Product

United States

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